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Compound of Interest

Compound Name: 6-Bromoquinolin-4-Ol

Cat. No.: B142416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-
bromoquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials

science. A thorough understanding of its spectroscopic characteristics is essential for its

unambiguous identification, purity assessment, and the elucidation of its role in various

chemical and biological processes. This document compiles available spectroscopic data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), and provides detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary
The empirical formula for 6-bromoquinolin-4-ol is C₉H₆BrNO, with a molecular weight of

approximately 224.05 g/mol .[1][2][3] The spectroscopic data presented herein serves to

confirm the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. Due to the tautomeric nature of 4-

hydroxyquinolines, 6-bromoquinolin-4-ol can exist in equilibrium between the -ol and the -one

form. The data presented is consistent with the major tautomeric form observed in solution.

¹H NMR Spectral Data
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The proton NMR spectrum of 6-bromoquinolin-4-ol in DMSO-d₆ exhibits distinct signals

corresponding to the aromatic protons.

Proton Assignment
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H5 8.15 d 2.4

H2 7.95 m -

H8 7.78 m -

H7 7.51 d 9.2

H3 6.00 d 7.2

Note: The assignments are based on partial literature data and may require further 2D NMR

analysis for unambiguous confirmation.

¹³C NMR Spectral Data

While experimental ¹³C NMR data for 6-bromoquinolin-4-ol is not readily available in the

reviewed literature, predicted chemical shifts based on the analysis of similar quinoline

derivatives are presented below. These predictions are valuable for preliminary spectral

interpretation.
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Carbon Assignment Predicted Chemical Shift (δ) [ppm]

C4 ~178

C8a ~140

C2 ~139

C6 ~135

C7 ~128

C5 ~125

C4a ~123

C8 ~119

C3 ~110

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR

spectrum of 6-bromoquinolin-4-ol is expected to show characteristic absorption bands for the

quinolinone ring system and the C-Br bond.
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Wavenumber (cm⁻¹) Interpretation

3400-3200 (broad)
O-H stretching (for the -ol tautomer) or N-H

stretching (for the -one tautomer)

3100-3000 Aromatic C-H stretching

1680-1640 C=O stretching (for the -one tautomer)

1620-1450 C=C and C=N stretching of the quinoline ring

~1350 C-N stretching

~1200 C-O stretching (for the -ol tautomer)

850-750 C-H out-of-plane bending

700-500 C-Br stretching

Note: These are expected absorption ranges and the exact peak positions can vary based on

the sample preparation and physical state.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound.

Ion m/z

[M+H]⁺ 224

The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of the

bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, resulting in two peaks of nearly

equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 6-bromoquinolin-4-ol.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

¹H NMR Acquisition:

The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

A standard proton experiment is performed with a sufficient number of scans (typically 16-

64) to obtain a good signal-to-noise ratio.

The spectral width is set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

A larger number of scans (typically 1024 or more) is required due to the lower natural

abundance of the ¹³C isotope.

The spectral width is set to approximately 200-220 ppm.

The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid 6-bromoquinolin-4-ol sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

A background spectrum of the empty ATR crystal is recorded and automatically subtracted

from the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 6-bromoquinolin-4-ol (approximately 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Further, dilute the stock solution to a final concentration of approximately 10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ ion.

The data is acquired over a mass range that includes the expected molecular ion (e.g.,

m/z 100-400).

Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of 6-
bromoquinolin-4-ol.
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Caption: General workflow for the spectroscopic analysis of 6-bromoquinolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b142416?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

